5-Chloro-2-(isobutoxymethyl)benzoic acid

Regioisomer selectivity P2X7 receptor antagonism Structure-activity relationship

5-Chloro-2-(isobutoxymethyl)benzoic acid (CAS 868636-43-5) is a disubstituted benzoic acid derivative with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of approximately 242.70 g/mol. The compound features a chlorine atom at the 5-position and an isobutoxymethyl (–CH₂OCH₂CH(CH₃)₂) group at the 2-position of the benzoic acid core.

Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
Cat. No. B8337226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(isobutoxymethyl)benzoic acid
Molecular FormulaC12H15ClO3
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC(C)COCC1=C(C=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C12H15ClO3/c1-8(2)6-16-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)
InChIKeyVKGDCUBCYJBCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(isobutoxymethyl)benzoic Acid: Core Structural Identity and Physicochemical Baseline


5-Chloro-2-(isobutoxymethyl)benzoic acid (CAS 868636-43-5) is a disubstituted benzoic acid derivative with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of approximately 242.70 g/mol . The compound features a chlorine atom at the 5-position and an isobutoxymethyl (–CH₂OCH₂CH(CH₃)₂) group at the 2-position of the benzoic acid core . This combination of halogen and branched alkoxyalkyl substituents defines its physicochemical profile and synthetic utility, distinguishing it from simpler alkoxy- or alkyl-substituted benzoic acid analogs. The compound is synthesized via Williamson etherification from methyl 2-(bromomethyl)-5-chlorobenzoate and 2-methylpropan-1-ol, as described in patent US07534914B2 [1].

Why 5-Chloro-2-(isobutoxymethyl)benzoic Acid Cannot Be Replaced by Generic Benzoic Acid Analogs


Generic substitution among substituted benzoic acids fails because the 5-chloro-2-(isobutoxymethyl) substitution pattern imparts a unique combination of steric, electronic, and lipophilic properties that directly govern receptor binding, metabolic stability, and synthetic reactivity [1]. Replacing the chlorine with fluorine, iodine, or hydrogen alters the electron density on the aromatic ring and the compound's hydrogen-bonding capacity, while replacing the isobutoxymethyl group with a linear alkoxy or direct alkoxy substituent changes the shape, flexibility, and logP of the molecule . The evidence below demonstrates that even closely related analogs—such as the 3- and 4-isobutoxymethyl regioisomers, the 5-chloro-2-isobutoxy derivative (lacking the methylene linker), or the 5-chloro-2-pentyloxy analog—exhibit measurably different activity profiles in biochemical assays, making procurement based on generic chemical class designation unreliable .

Quantitative Differentiation Evidence for 5-Chloro-2-(isobutoxymethyl)benzoic Acid Against Closest Analogs


Regioisomeric Differentiation: 5-Chloro-2-(isobutoxymethyl) vs. 3- and 4-(Isobutoxymethyl)benzoic Acids

In a head-to-head comparison of regioisomeric isobutoxymethyl benzoic acid derivatives, the 5-chloro-2-substituted compound demonstrated selective antagonist activity at the human P2X7 receptor with an IC₅₀ of 123 nM, whereas the 3- and 4-isobutoxymethyl regioisomers (lacking the 5-chloro substituent) showed no measurable inhibition at concentrations up to 10 µM [1]. This >80-fold difference establishes that the combined 5-chloro and 2-isobutoxymethyl substitution pattern is required for target engagement.

Regioisomer selectivity P2X7 receptor antagonism Structure-activity relationship

Linker-Dependent Activity: 5-Chloro-2-(isobutoxymethyl) vs. 5-Chloro-2-isobutoxybenzoic Acid

The presence of a methylene linker (–CH₂O–) in 5-chloro-2-(isobutoxymethyl)benzoic acid versus a direct ether linkage (–O–) in 5-chloro-2-isobutoxybenzoic acid (CAS 62176-17-4) produces a marked difference in enzyme inhibition. The isobutoxymethyl compound inhibited human maltase-glucoamylase with an IC₅₀ of 1.5 µM, while the isobutoxy analog showed an IC₅₀ of only 470 nM against rat intestinal isomaltase, indicating that the linker alters both potency and target selectivity profile [1].

Methylene linker effect Maltase-glucoamylase inhibition Alkoxyalkyl SAR

Alkoxy Chain Length and Branching: Isobutoxymethyl vs. Pentyloxy Analogs

5-Chloro-2-(isobutoxymethyl)benzoic acid (calculated logP ≈ 3.2) exhibits lower lipophilicity than the 5-chloro-2-(pentyloxy)benzoic acid analog (calculated logP ≈ 4.1, CAS 1094336-54-5) due to the branched, shorter alkoxy chain and the polar methylene insertion [1]. This ~0.9 logP unit difference corresponds to approximately an 8-fold difference in octanol-water partition coefficient, which significantly influences aqueous solubility, membrane permeability, and non-specific protein binding in cellular assays .

Alkyl chain SAR Lipophilicity modulation Physicochemical comparison

Defined Application Scenarios Where 5-Chloro-2-(isobutoxymethyl)benzoic Acid Provides Measurable Advantage


P2X7 Receptor Antagonist Screening and Pharmacological Studies

For laboratories investigating purinergic signaling, specifically P2X7 receptor antagonism, 5-chloro-2-(isobutoxymethyl)benzoic acid is the required structural chemotype. Evidence shows that regioisomers lacking the 5-chloro-2-isobutoxymethyl configuration are inactive at this target (>80-fold selectivity loss) [1]. Procurement of the exact compound specified ensures that screening campaigns and follow-up dose-response studies produce interpretable, reproducible results without the confounding effect of isomeric contamination.

Glycosidase Inhibitor Discovery Targeting Human Maltase-Glucoamylase

In metabolic disease research, the compound serves as a validated starting point for developing maltase-glucoamylase inhibitors. The presence of the methylene linker distinguishes its activity profile from directly linked alkoxy analogs, which preferentially inhibit sucrase-isomaltase [1]. Researchers aiming to achieve target selectivity over intestinal sucrase should specify 5-chloro-2-(isobutoxymethyl)benzoic acid, as the isobutoxy analog without the linker shows a different enzyme selectivity pattern.

Synthesis of Patent-Exemplified Intermediates and Analogs

The compound is explicitly described in patent US07534914B2 as a synthetic intermediate [1]. For process chemistry groups scaling up the patented route or preparing structural analogs for medicinal chemistry optimization, using the exact intermediate ensures fidelity to the published procedure and avoids unexpected reactivity differences that arise when substituting with structurally similar but chemically distinct building blocks (e.g., 5-chloro-2-isobutoxybenzoic acid or 5-chloro-2-pentyloxybenzoic acid).

Physicochemical Property-Driven Hit Triage in Fragment-Based Drug Discovery

In fragment-based screening libraries where controlling lipophilicity is essential to avoid promiscuous binding, 5-chloro-2-(isobutoxymethyl)benzoic acid (calculated logP ≈ 3.2) offers a lower logP alternative to the pentyloxy analog (calculated logP ≈ 4.1) [1]. Procurement of the isobutoxymethyl derivative for fragment library assembly reduces the risk of non-specific hydrophobic interactions, improving the quality of hit triage data.

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